BenchChemオンラインストアへようこそ!

4-Hydroxyphenyl Carvedilol D5

Bioequivalence UPLC-MS/MS Therapeutic Drug Monitoring

4-Hydroxyphenyl Carvedilol D5 is the definitive pentadeuterated SIL-IS for quantifying 4′-hydroxyphenyl carvedilol in human plasma. Its +5 Da mass shift eliminates cross-talk with endogenous analyte and M+4 isotopic contributions—unlike D3/D4 alternatives. Validated in UPLC-MS/MS at 0.01 ng/mL LLOQ with 94–99% recovery across eight plasma batches, it is purpose-built for ANDA bioequivalence trials. Supplied with full CoA and 36-month lyophilized stability. Achieve up to 82% cost savings on 1 mg versus premium vendors without compromising ≥98% purity.

Molecular Formula C24H26N2O5
Molecular Weight 427.5 g/mol
Cat. No. B1139447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenyl Carvedilol D5
Molecular FormulaC24H26N2O5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D
InChIKeyZCJHEORDHXCJNB-SUPLBRQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenyl Carvedilol D5 for LC-MS Quantification and Pharmacokinetic Bioanalysis


4-Hydroxyphenyl Carvedilol D5 (CAS 1261395-96-3, C24H21D5N2O5, MW 427.5) is a pentadeuterated stable isotope-labeled internal standard (SIL-IS) of 4′-hydroxyphenyl carvedilol, the pharmacologically active metabolite of the β/α1-adrenergic blocker carvedilol [1]. With five deuterium atoms incorporated at the hydroxypropyl moiety (positions 1,1,2,3,3), this compound produces a +5 Da mass shift in mass spectrometry, enabling precise discrimination from the endogenous unlabeled analyte in complex biological matrices . It is exclusively utilized as an analytical reference standard in validated UPLC-MS/MS and LC-MS/MS methods, not as a therapeutic agent, and is supplied with comprehensive certificates of analysis supporting its use in GLP bioanalytical workflows and regulatory submissions .

Why 4-Hydroxyphenyl Carvedilol D5 Cannot Be Substituted with Unlabeled or Lower-Deuterated Analogs


The use of non-deuterated 4′-hydroxyphenyl carvedilol, alternative isotopologues (e.g., D3 or D4 variants), or structurally unrelated internal standards introduces quantifiable analytical error that compromises data integrity in regulated bioanalysis. The unlabeled compound cannot be distinguished from endogenous metabolite via mass spectrometry, while the D4 analog (MW ~426.5) may exhibit insufficient mass separation from the analyte's natural M+4 isotopic contribution, leading to cross-talk and inflated quantitation . Furthermore, the deuterium isotope effect can alter chromatographic retention time relative to the unlabeled analyte, and in certain plasma matrices, this shift is significant enough to cause differential ion suppression between the analyte and SIL-IS, directly impacting the accuracy of the measured concentration [1]. These effects preclude simple interchangeability and mandate the use of a fully characterized, fit-for-purpose SIL-IS with validated performance in the specific matrix and method of use.

Quantitative Performance Differentiation of 4-Hydroxyphenyl Carvedilol D5 as a SIL Internal Standard


Analytical Method Validation Performance in Human Plasma UPLC-MS/MS Bioequivalence Study

In a validated UPLC-MS/MS method utilizing 4-Hydroxyphenyl Carvedilol D5 as the deuterated internal standard, the assay for the unlabeled metabolite 4′-hydroxyphenyl carvedilol in human plasma demonstrated a lower limit of quantitation (LLOQ) of 0.01 ng/mL with intra- and inter-batch precision (%CV) ranging from 0.74 to 3.88 and accuracy from 96.4 to 103.3% [1]. This performance enables the quantification of metabolite levels in the sub-nanogram per milliliter range, a requirement for terminal phase pharmacokinetic profiling in bioequivalence trials involving 12.5 mg carvedilol doses in 34 healthy subjects [1].

Bioequivalence UPLC-MS/MS Therapeutic Drug Monitoring

Matrix Effect and Ion Suppression Assessment Using Post-Column Infusion

Matrix effects were rigorously assessed via post-column analyte infusion and by evaluating the precision of calibration curve slopes across eight independent plasma batches. Using 4-Hydroxyphenyl Carvedilol D5 as the internal standard, the assay recovery was maintained within 94-99% for both carvedilol and its 4′-hydroxyphenyl metabolite across all tested plasma lots, demonstrating effective correction of matrix-induced ion suppression or enhancement [1]. In contrast, a prior study of a different carvedilol deuterated IS revealed that subtle retention time shifts due to deuterium isotope effects could lead to differential ion suppression in specific plasma lots, causing significant changes in the analyte-to-IS peak area ratio and compromising accuracy [2].

Matrix Effect Ion Suppression LC-MS/MS Method Validation

Regulatory Acceptability for ANDA and Bioequivalence Submissions

4-Hydroxyphenyl Carvedilol D5 is supplied with comprehensive characterization data in accordance with regulatory guidelines and is specifically designated as suitable for analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for carvedilol . This represents a documented regulatory-use pedigree that distinguishes it from research-grade stable isotope standards lacking such validation. The compound's use in a successfully executed bioequivalence study of 12.5 mg carvedilol tablets in 34 healthy volunteers provides direct evidence of its suitability for pivotal human studies [1].

ANDA Regulatory Compliance Quality Control

Comparative Procurement Cost and Availability Across Commercial Vendors

Pricing data from multiple commercial vendors reveals substantial variability in procurement cost for 4-Hydroxyphenyl Carvedilol D5. For a 10 mg unit, prices range from approximately $1,585 to $2,280, with 1 mg units ranging from $250 to $457 [1][2]. This 44-82% price differential for identical CAS-numbered material underscores the importance of vendor selection in managing research budgets. Importantly, all vendors supply material of ≥98% purity, meaning the price variation reflects supply chain and business model differences rather than product quality distinctions.

Procurement Cost-Benefit Analysis Inventory Management

Storage Stability and Long-Term Usability for Multi-Year Research Programs

4-Hydroxyphenyl Carvedilol D5 exhibits defined long-term stability under recommended storage conditions. In lyophilized powder form stored at -20°C in a desiccated environment, the compound is stable for 36 months (3 years) [1]. For solution-phase storage at -80°C, stability is maintained for up to 12 months . This contrasts with the unlabeled metabolite 4′-hydroxyphenyl carvedilol, for which extended stability data are not uniformly established and which may be subject to oxidative degradation due to its phenolic hydroxyl group. The extended shelf life of the deuterated analog reduces the frequency of re-procurement and re-validation, thereby minimizing operational disruption and cost in longitudinal studies.

Stability Shelf Life Lyophilized Storage

Optimal Application Scenarios for 4-Hydroxyphenyl Carvedilol D5 Based on Quantified Performance Evidence


Regulated Bioequivalence Studies for Generic Carvedilol Formulations

4-Hydroxyphenyl Carvedilol D5 is the definitive internal standard for quantifying the active metabolite 4′-hydroxyphenyl carvedilol in human plasma during ANDA-supporting bioequivalence trials. The validated UPLC-MS/MS method using this IS achieves an LLOQ of 0.01 ng/mL for the metabolite, enabling accurate pharmacokinetic profiling through the terminal elimination phase following administration of 12.5 mg carvedilol tablets [1]. The method has been successfully applied in a 34-subject bioequivalence study, demonstrating its fitness for regulatory submission [1].

Therapeutic Drug Monitoring (TDM) in Clinical Pharmacokinetic Studies

For clinical pharmacokinetic studies requiring precise quantification of carvedilol and its pharmacologically active metabolite, 4-Hydroxyphenyl Carvedilol D5 provides the analytical specificity and sensitivity necessary to measure trough concentrations and characterize metabolic ratios. The demonstrated recovery of 94-99% across eight independent plasma batches confirms that matrix effects are effectively corrected, a prerequisite for reliable TDM in diverse patient populations where endogenous plasma composition varies substantially [1].

Pharmaceutical Quality Control for ANDA Method Validation

As a stable isotope-labeled standard supplied with comprehensive characterization data and Certificate of Analysis, 4-Hydroxyphenyl Carvedilol D5 is explicitly designated for use in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for carvedilol . Its 36-month lyophilized stability at -20°C enables long-term use as a QC reference material across multiple analytical batches and stability studies [2], reducing the frequency of standard replacement and associated re-validation.

High-Throughput Bioanalytical Laboratories with Cost-Sensitive Procurement

For contract research organizations (CROs) and bioanalytical laboratories performing high-volume carvedilol sample analysis, vendor selection for 4-Hydroxyphenyl Carvedilol D5 procurement can yield cost savings of up to 44% on 10 mg quantities and 82% on 1 mg quantities without compromising purity (≥98% across vendors) [3]. This cost differential, when extrapolated to multi-year contracts and bulk purchases, represents a significant operational expense reduction that can be reallocated to other research priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyphenyl Carvedilol D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.